2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol
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Overview
Description
2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its unique structure, which includes a phenol group substituted with a methoxypropan-2-ylamino group and a methyl group. It is used primarily in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-(chloromethyl)-1-methoxypropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but lacks the phenol group.
4-Methylphenol: Similar phenol group but lacks the methoxypropan-2-ylamino group.
Uniqueness
2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol is unique due to the presence of both the phenol and methoxypropan-2-ylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(1-methoxypropan-2-ylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO2/c1-9-4-5-12(14)11(6-9)7-13-10(2)8-15-3/h4-6,10,13-14H,7-8H2,1-3H3 |
InChI Key |
CWBMBRFQIDVQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC(C)COC |
Origin of Product |
United States |
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